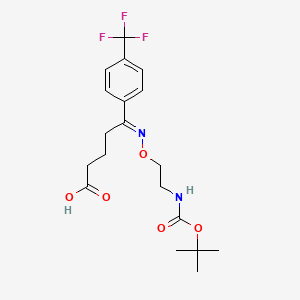
N-Boc Fluvoxamine Acid
Descripción general
Descripción
N-Boc Fluvoxamine Acid is the major metabolite of Fluvoxamine . It is a specialty product for proteomics research . The molecular formula is C19H25F3N2O5 .
Synthesis Analysis
A one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)2O/sodium triacetoxyborohydride (STAB) system is reported .Molecular Structure Analysis
The molecular formula of N-Boc Fluvoxamine Acid is C19H25F3N2O5 . The molecular weight is 418.40700 .Chemical Reactions Analysis
N-Boc deprotection is a common reaction in pharmaceutical research and development. The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines, without additional workup steps . Another method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds uses oxalyl chloride in methanol .Aplicaciones Científicas De Investigación
Fluvoxamine in Mental Health Treatment
Treatment of OCD in Children and Adolescents : Fluvoxamine has been found effective in treating pediatric OCD, showing rapid onset of action and good tolerability (Riddle et al., 2001).
Efficacy in Adolescent Inpatients : An open-label trial indicated fluvoxamine's potential effectiveness in treating adolescent OCD and depression, though it highlighted the need for careful monitoring of side effects (Apter et al., 1994).
Comparison with Behavior Therapy : In a study of Japanese patients with OCD, fluvoxamine was compared with behavior therapy, confirming the effectiveness of both treatments, with behavior therapy showing more significant improvement (Nakatani et al., 2005).
Augmentation with Ondansetron : Combining fluvoxamine with ondansetron showed significant beneficial effects in treating moderate to severe OCD (Heidari et al., 2014).
Fluvoxamine in Body Dysmorphic Disorder (BDD) : An open clinical trial suggested that fluvoxamine may be effective in treating BDD, with a significant number of patients showing marked improvement (Perugi et al., 1996).
Non-Psychiatric Applications
Analysis in Biological Fluids : A spectrofluorometric method was developed for determining fluvoxamine in pharmaceutical formulations and biological fluids, emphasizing the importance of accurate measurement in clinical settings (El-enany, 2007).
Role in COVID-19 Treatment : Fluvoxamine's mechanism of action in controlling inflammation via the sigma-1 receptor suggests potential applications in COVID-19 treatment, particularly in mitigating cytokine storm (Sukhatme et al., 2021).
Corrosion Inhibition in Oil and Gas : Interestingly, fluvoxamine has been studied as a non-toxic anti-corrosive additive for J55 steel in acidic oil well treatment fluids, indicating its diverse applications beyond psychiatry (Ituen et al., 2017).
Mecanismo De Acción
Target of Action
N-Boc Fluvoxamine Acid is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter and the sigma-1 receptor (S1R) . The serotonin transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine acts by inhibiting the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . This increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. Fluvoxamine is also an agonist for the sigma-1 receptor, through which it controls inflammation .
Biochemical Pathways
Fluvoxamine’s action on the sigma-1 receptor potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . Its anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . The sigma-1 receptor is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite fluvoxamine acid represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .
Result of Action
The action of Fluvoxamine results in a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm, which are known hallmarks of severe COVID-19 .
Action Environment
The action of Fluvoxamine can be influenced by environmental factors such as the presence of other drugs. Fluvoxamine inhibits oxidative drug metabolizing enzymes, particularly CYPIA2, and less potently CYP3A4 and CYP2D6 . This suggests the need for careful dosage adjustment when used together with some drugs that have a narrow therapeutic range to minimize inhibiting their metabolism .
Propiedades
IUPAC Name |
(5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26)/b24-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACBIZCIQLDEBU-BUVRLJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCO/N=C(\CCCC(=O)O)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675716 | |
| Record name | (9E)-2,2-Dimethyl-4-oxo-10-[4-(trifluoromethyl)phenyl]-3,8-dioxa-5,9-diazatetradec-9-en-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc Fluvoxamine Acid | |
CAS RN |
1159977-14-6 | |
| Record name | (9E)-2,2-Dimethyl-4-oxo-10-[4-(trifluoromethyl)phenyl]-3,8-dioxa-5,9-diazatetradec-9-en-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



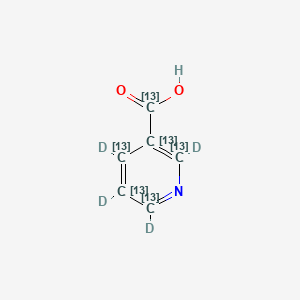

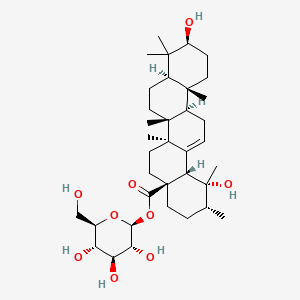
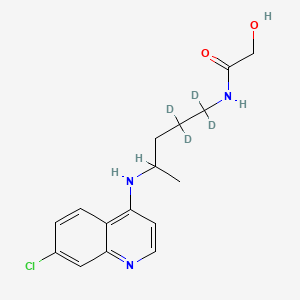
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
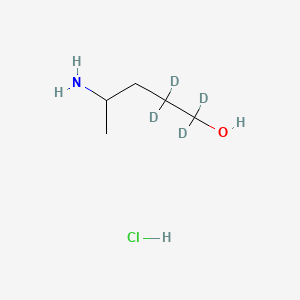

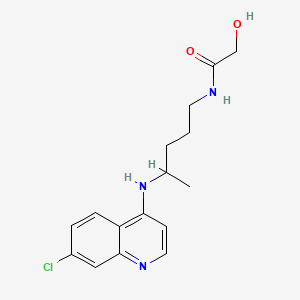

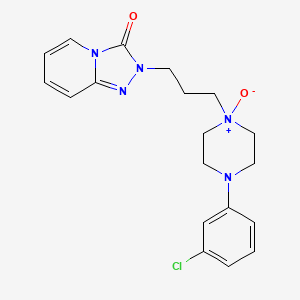
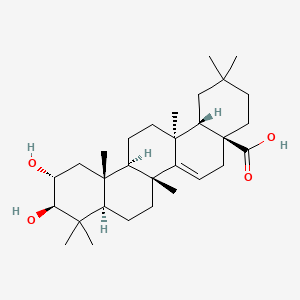
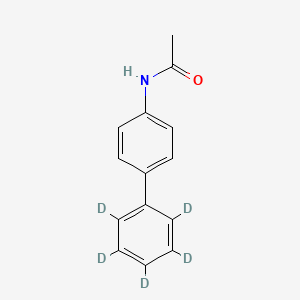
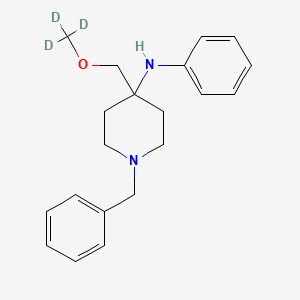
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)